E3 Ligase Ligand-linker Conjugate 98
Description
Overview of the Ubiquitin-Proteasome System (UPS) and its Regulatory Role in Cellular Protein Homeostasis
The Ubiquitin-Proteasome System (UPS) is a sophisticated and essential regulatory mechanism within eukaryotic cells responsible for maintaining protein homeostasis. nih.govnih.govnumberanalytics.com This system selectively identifies and eliminates misfolded, damaged, or short-lived proteins, thereby controlling the concentration of key regulatory proteins involved in a vast array of cellular processes, including cell cycle progression, signal transduction, and immune responses. nih.govtocris.commdpi.com
The process of tagging proteins for degradation is known as ubiquitination. tocris.com It involves a three-step enzymatic cascade:
E1 (Ubiquitin-Activating Enzyme): Activates the small protein ubiquitin in an ATP-dependent manner. mdpi.comnih.gov
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme. nih.govwikipedia.org
E3 (Ubiquitin Ligase): This is the crucial component for substrate specificity. The E3 ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. mdpi.comnih.gov
The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a signal, marking the protein for recognition and subsequent degradation by a large protein complex called the 26S proteasome. nih.govwikipedia.org The UPS's ability to selectively degrade proteins is fundamental to cellular health, and its dysregulation is implicated in numerous diseases. nih.govnumberanalytics.com
Fundamental Principles of Targeted Protein Degradation (TPD) Modalities
TPD leverages the cell's own UPS to eliminate specific proteins of interest (POIs). nih.gov Unlike traditional inhibitors that merely block a protein's function and require sustained occupancy, TPD aims to remove the protein from the cell entirely. nih.gov
Proteolysis-Targeting Chimeras (PROTACs) are the leading modality in TPD. portlandpress.com These are heterobifunctional molecules designed to "hijack" the UPS. nih.govwikipedia.org The core mechanism involves a PROTAC simultaneously binding to a target protein (the POI) and an E3 ligase. nih.govlabinsights.nl This induced proximity forces the formation of a ternary complex (POI-PROTAC-E3 ligase). nih.gov
Within this complex, the E3 ligase is brought close enough to the POI to catalyze its polyubiquitination, even though the POI is not its natural substrate. researchgate.net Once the POI is tagged with ubiquitin chains, the proteasome recognizes and degrades it. nih.govportlandpress.com A key advantage of PROTACs is their catalytic nature; after the ubiquitination event, the PROTAC dissociates from the complex and can engage another POI and E3 ligase, initiating another degradation cycle. wikipedia.orgacs.org This allows them to be effective at very low concentrations. wikipedia.org
A PROTAC molecule is modular and comprises three distinct chemical components: nih.govportlandpress.comlabinsights.nl
POI Ligand: A molecule that specifically binds to the target protein intended for degradation. labinsights.nl
E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase. labinsights.nl
Chemical Linker: A flexible chain that covalently connects the POI ligand and the E3 ligase ligand. labinsights.nl
The E3 Ligase Ligand-Linker Conjugate is a key synthetic intermediate and a functional component of the final PROTAC. medchemexpress.com It consists of the E3 ligase-recruiting moiety pre-attached to the linker, ready for conjugation to a POI ligand. asinex.com The choice of E3 ligase ligand determines which of the over 600 E3 ligases in the human body is hijacked, while the linker's length, composition, and attachment point are critical for optimizing the stability and geometry of the ternary complex, which heavily influences degradation efficiency. labinsights.nlnih.gov
Table 1: Core Components of a PROTAC Molecule
| Component | Function | Significance |
| Protein of Interest (POI) Ligand | Binds to the target protein. | Determines the specificity of the PROTAC, directing degradation to a particular protein. labinsights.nl |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Hijacks the cell's degradation machinery; choice of ligand can influence tissue specificity and degradation efficiency. nih.govlabinsights.nl |
| Chemical Linker | Connects the POI and E3 ligase ligands. | Influences solubility, cell permeability, and the geometry and stability of the ternary complex. labinsights.nlnih.gov |
Historical Development and Evolution of E3 Ligase Ligand Discovery and Their Integration into Bifunctional Degraders
The PROTAC concept was first described in 2001, initially using large, peptidic ligands for the E3 ligase, which limited their therapeutic potential due to poor cell permeability. nih.govnih.gov A major breakthrough came with the discovery and implementation of small-molecule ligands for E3 ligases. nih.govnih.gov
The development timeline includes several key E3 ligases:
MDM2: Nutlin, a small molecule that binds to the E3 ligase MDM2, was used in one of the first all-small-molecule PROTACs in 2008. nih.govnih.gov
cIAP: Ligands for the cellular inhibitor of apoptosis protein (cIAP) were also developed early on. nih.govnih.gov
VHL and CRBN: The field was revolutionized by the adoption of potent, non-peptidic small-molecule ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. nih.govnih.govmerckmillipore.com These remain the most widely used E3 ligases in PROTAC design. nih.govmdpi.com
A specific example of a building block for a CRBN-recruiting PROTAC is E3 Ligase Ligand-linker Conjugate 98 . This compound is a synthetic intermediate where a derivative of 4-hydroxythalidomide (a known CRBN ligand) is conjugated to a linker. nih.gov This pre-fabricated piece allows for the efficient synthesis of a final PROTAC by simply coupling it with a desired POI ligand. nih.gov
Table 2: Timeline of Key E3 Ligase Ligand Discoveries for PROTACs
| Year | E3 Ligase | Ligand Type | Significance |
| 2001 | β-TrCP | Peptidic | First demonstration of the PROTAC concept. nih.gov |
| 2004 | VHL | Peptidic | Showed cellular activity and degradation of endogenous proteins. nih.gov |
| 2008 | MDM2 | Small Molecule (Nutlin-based) | First generation of all-small-molecule PROTACs. nih.govnih.gov |
| ~2012-2015 | VHL & CRBN | Small Molecule | Revolutionized the field with potent, drug-like ligands, leading to a rapid expansion of TPD research. nih.govnih.govmerckmillipore.com |
| Post-2015 | DCAF15, RNF114, KEAP1, etc. | Small Molecule | Efforts to expand the toolbox of available E3 ligases to overcome resistance and improve selectivity. nih.govmdpi.com |
Academic Significance of E3 Ligase Ligand-Linker Conjugate Research within Chemical Biology and Mechanistic Studies
The study of E3 ligase ligand-linker conjugates is of immense academic importance. These molecules are not just precursors to potential drugs but are also invaluable tools for basic science. nih.govnih.gov They allow chemical biologists to:
Probe Protein Function: By enabling the targeted degradation of almost any protein, these tools allow researchers to study the downstream effects of a protein's removal in a time-controlled manner, akin to a "chemical knockout." portlandpress.com
Understand the UPS: Building libraries of PROTACs with varied E3 ligands and linkers helps to elucidate the complex biology of the ubiquitin-proteasome system, including the rules governing ternary complex formation and E3 ligase substrate specificity. nih.gov
Expand Druggable Space: Research into new E3 ligase ligands is a major frontier. digitellinc.commdpi.com Discovering new ligands, especially those with tissue-specific expression, could lead to more selective and safer degraders, expanding the scope of TPD to new diseases and targets. mdpi.com The modular nature of E3 ligase ligand-linker conjugates facilitates the rapid synthesis and testing of new degrader molecules, accelerating discovery in this dynamic field.
Structure
3D Structure
Properties
Molecular Formula |
C24H31N5O5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m0/s1 |
InChI Key |
OXUUBXREBFAAEC-DJZRFWRSSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO |
Origin of Product |
United States |
Molecular Design and Chemical Synthesis of E3 Ligase Ligand Linker Conjugate 98 and Analogues
Strategic Design Principles for E3 Ligase Ligand-Linker Conjugates
The design of E3 ligase ligand-linker conjugates is a foundational element in the creation of effective PROTACs. These conjugates consist of a validated E3 ligase-binding moiety attached to a chemical linker, which provides a subsequent attachment point for a target protein ligand. The choice of the E3 ligase, the intrinsic affinity of its ligand, and the point of linker attachment are critical variables that collectively influence the formation and stability of the key ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for target ubiquitination and degradation.
Selection and Derivatization of E3 Ubiquitin Ligase Recruitment Motifs
The human genome encodes over 600 E3 ligases, but only a small fraction have been successfully recruited for targeted protein degradation. nih.govnih.govacs.org The selection process is driven by the availability of high-affinity, synthetically tractable small-molecule ligands for a given E3 ligase. Once a scaffold is selected, it must be derivatized to incorporate a linker at a "vector exit" point. This position must be solvent-exposed and not interfere with the ligand's binding to the E3 ligase, ensuring that the conjugate retains its ability to recruit the ligase effectively.
Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ligase (CRL4) complex, is one of the most widely used E3 ligases in PROTAC design. rsc.orgnih.gov The ligands for CRBN are almost exclusively derived from the immunomodulatory drug (IMiD) class, which includes thalidomide, pomalidomide (B1683931), and lenalidomide. rsc.orgnih.gov
These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and neo-substrates. rsc.org The chemical structure of IMiDs features a glutarimide (B196013) ring connected to a phthalimide (B116566) ring. jst.go.jp The glutarimide moiety is essential for binding to CRBN, fitting into a shallow hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, and Trp400). rsc.org The phthalimide portion, on the other hand, is primarily responsible for interacting with the neosubstrate and can be modified to create a linker attachment point without abolishing CRBN binding. jst.go.jp Lenalidomide and pomalidomide bind to CRBN with higher affinity than the parent compound, thalidomide. rsc.org This enhanced affinity is a desirable characteristic for a PROTAC, as the level of available CRBN can be a limiting factor for substrate degradation. ashpublications.org
| CRBN Ligand | Binding Affinity (Ki) to MsCI4 | Reference |
|---|---|---|
| Thalidomide | 4.4 µM | rsc.org |
| Pomalidomide | 0.8 µM | rsc.org |
| Lenalidomide | 3.1 µM | rsc.org |
The Von Hippel-Lindau (VHL) tumor suppressor is a substrate recognition subunit of the CRL2VHL E3 ligase complex. nih.gov The development of small-molecule VHL ligands was a significant breakthrough for the PROTAC field. nih.gov These ligands are designed to mimic the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α). The design began with a (2S,4R)-4-hydroxyproline (Hyp) core to replicate the critical interactions between HIF-1α and VHL. nih.gov
Through structure-guided design, these initial modest inhibitors were optimized into highly potent and widely used VHL ligands such as VH032 and VH298. nih.govmedchemexpress.combiorxiv.org For instance, VH032 is a well-established VHL ligand used in the synthesis of many PROTACs, including the BET degrader ARV-771. medchemexpress.comtargetmol.com The tert-butyl group on the ligand is crucial for binding affinity, and its replacement with smaller alkyl groups can be detrimental to degradation potency. nih.gov Derivatization for linker attachment is typically performed at the solvent-exposed benzylic position or the ortho-position of the phenyl ring, allowing for modular synthesis of PROTACs. nih.govrsc.org
| VHL Ligand | Binding Affinity (Kd) | Reference |
|---|---|---|
| VH032 | 185 nM | nih.gov |
| VH101 | 44 nM | nih.gov |
| VH298 | 80-90 nM | medchemexpress.com |
The Inhibitor of Apoptosis Protein (IAP) family, including cIAP1 and XIAP, represents another class of E3 ligases that can be recruited for targeted protein degradation. nih.gov PROTACs that utilize IAP ligands are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.gov The ligands used in SNIPERs are typically peptidomimetic antagonists derived from known IAP inhibitors, which interact with the Baculoviral IAP Repeat (BIR) domains of the IAP proteins. nih.gov
LCL161 derivatives are a prominent example of an IAP ligand scaffold. nih.govnih.gov When incorporated into a SNIPER, the IAP ligand module serves a dual function. First, it recruits the IAP E3 ligase to the target protein, leading to the target's ubiquitination and degradation. nih.gov Second, the binding of the ligand can induce the autoubiquitylation and subsequent degradation of cIAP1 itself, while the degradation of XIAP requires the formation of the full ternary complex (XIAP-SNIPER-target). nih.govnih.gov This simultaneous degradation of both the target protein and the IAP proteins can be advantageous in cancer cells that depend on IAPs for survival. nih.gov
Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase best known as a critical negative regulator of the p53 tumor suppressor. The first all-small-molecule PROTACs utilized ligands that recruit MDM2. nih.gov These ligands are typically based on the Nutlin family of compounds, such as Nutlin-3 or the clinical-stage inhibitor idasanutlin (B612072) (RG7388). nih.govscienceopen.comnih.gov
Nutlins are cis-imidazole-based small molecules that function by inhibiting the protein-protein interaction between MDM2 and p53. nih.gov When incorporated into a PROTAC, the Nutlin moiety binds to the p53-binding pocket of MDM2, recruiting the ligase to the protein of interest. nih.gov This strategy offers a dual mechanism of action: it induces the degradation of the target oncoprotein while simultaneously preventing MDM2 from degrading p53, thereby increasing the intracellular levels of the tumor suppressor. nih.gov Despite this attractive feature, the development of MDM2-based PROTACs has been less pronounced than those for CRBN and VHL, partly due to the challenging physicochemical properties of the Nutlin scaffold. scienceopen.comchemrxiv.org
Expanding the repertoire of hijackable E3 ligases is a major goal in the field, as it could overcome resistance mechanisms and allow for tissue-specific protein degradation. nih.govacs.org
KEAP1: Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adaptor for the CUL3 E3 ligase. dundee.ac.uk Ligands for KEAP1 have been developed from known inhibitors of the KEAP1-Nrf2 interaction. dundee.ac.uknih.gov These include the non-covalent, high-affinity ligand KI-696 and covalent ligands like bardoxolone (B1667749) methyl (CDDO-Me), which contains a Michael acceptor motif. dundee.ac.uknih.govresearchgate.net These ligands have been successfully incorporated into PROTACs to degrade targets such as BRD4 and FAK. nih.govresearchgate.net
GID4: The glucose-induced degradation deficient complex 4 (GID4) E3 ligase has recently been leveraged for TPD using a noncovalent small molecule. nih.govresearchgate.netcolab.ws Researchers have designed and synthesized GID4-based PROTACs, such as NEP162, that effectively degrade BRD4. nih.gov The crystal structures of the GID4-PROTAC-BRD4 ternary complex have been solved, providing a molecular basis for this new class of degraders. nih.govcolab.ws
TRIM24: The tripartite motif-containing protein 24 (TRIM24) has been targeted for degradation by repurposing existing bromodomain ligands. nih.gov While potent ligands for the TRIM24 bromodomain were ineffective as inhibitors, they served as effective targeting motifs when conjugated to a VHL ligand, creating a functional degrader (dTRIM24). nih.gov Additionally, computational, scaffold-repurposing strategies have been explored to identify ligands for the related TRIM33 ligase by leveraging the known chemical space of TRIM24 ligands. nih.gov
DCAF1: DDB1 and CUL4-associated factor 1 (DCAF1) is a substrate receptor for the CRL4 E3 ligase complex. nih.gov The development of DCAF1-recruiting PROTACs offers a strategy to overcome resistance to CRBN-based degraders. biorxiv.orgresearchgate.net Both covalent ligands, such as azetidine (B1206935) acrylamides that target a specific cysteine residue, and potent, non-covalent small-molecule binders like OICR-8268 have been discovered and used to create functional DCAF1-based PROTACs. nih.govnih.govmedchemexpress.com
RNF114: RING finger protein 114 (RNF114) is a RING E3 ligase that has been recruited using covalent ligands. nih.govnih.gov The natural product Nimbolide and the synthetic compound EN219 were identified as covalent binders to a cysteine residue on RNF114. nih.gov This discovery enabled the development of RNF114-based PROTACs for the degradation of BCR-ABL and BRD4. nih.govnih.gov
Rational Linker Design for Optimal Conjugate Performance
The linker is not merely a spacer but a crucial determinant of the physicochemical properties and biological activity of the final PROTAC molecule. rsc.org Its design significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. rsc.orgaxispharm.com Key aspects of rational linker design include its length, chemical composition, and the points of attachment to the E3 ligase ligand.
The length of the linker is a critical parameter that dictates the spatial arrangement and accessibility of the two protein-binding ligands, thereby affecting the potency and efficacy of the PROTAC. rsc.orgarxiv.org An optimal linker length facilitates the necessary proximity and orientation between the E3 ligase and the target protein for efficient ubiquitination. nih.gov
Research has consistently shown that both excessively short and long linkers can negatively impact degradation activity. rsc.orgarxiv.org A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex. arxiv.org Conversely, a linker that is too long might lead to a loosely formed, unstable complex, or it may not effectively bring the ubiquitination machinery close enough to the target protein's surface lysines. elifesciences.org For instance, studies on BET protein degraders demonstrated a clear dependency on linker length, with an optimal length identified beyond which further extension did not improve potency. arxiv.org Similarly, in the development of PROTACs for estrogen receptor (ER) degradation, a 16-atom linker proved to be superior to a 12-atom linker over extended treatment times. nih.gov The linker's length directly influences the conformational dynamics of the ternary complex, with different lengths leading to distinct structural distribution profiles and stability. nih.gov
Table 1: Impact of Linker Length on Degradation Efficiency of Representative PROTACs
| PROTAC Series | Target Protein | Linker Type | Linker Length (atoms) | Observed Degradation Activity | Reference |
|---|---|---|---|---|---|
| ER Degraders | Estrogen Receptor (ER) | Alkyl/Peptide | 12 | Effective, but less sustained degradation | nih.gov |
| ER Degraders | Estrogen Receptor (ER) | Alkyl/Peptide | 16 | Superior and more stable degradation over time | nih.gov |
| SOS1 Degraders | SOS1 | Alkyl | ~15 (5 methylene (B1212753) units) | Most potent activity, complete degradation | |
| BETd Family | BET Proteins | Alkyl/PEG | Variable | Potency is highly dependent on optimal linker length | arxiv.org |
The chemical makeup of the linker significantly affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability, as well as the dynamics of ternary complex formation. rsc.org The most commonly used linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains. rsc.org
Flexible Linkers (Alkyl and PEG): These are the most prevalent types, with PEG chains accounting for approximately 55% and alkyl chains for about 30% of linkers in published PROTACs. rsc.org Their flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to achieve a productive ternary complex. rsc.orgarxiv.org PEG linkers, in particular, can enhance solubility and hydrophilicity. axispharm.com However, high flexibility can also make the PROTAC more susceptible to metabolic degradation.
Rigid Linkers (Aromatic, Cycloalkane, Triazole): Incorporating rigid structures like aromatic rings, cycloalkanes (e.g., piperazine (B1678402), piperidine), or triazoles can improve the stability of the ternary complex by reducing conformational entropy. arxiv.org A degree of rigidity can pre-organize the PROTAC into a bioactive conformation, leading to more consistent degradation activity. arxiv.orgelifesciences.org For example, piperazine and piperidine (B6355638) moieties are often used to enhance the solubility and stability of the resulting ternary complexes. Rigid linkers can also improve the pharmacokinetic properties of the PROTAC. tocris.com
The choice between a flexible and a rigid linker involves a trade-off. While flexibility can help in finding a productive binding mode, rigidity can lock the molecule into an optimal conformation, enhancing efficiency. arxiv.org The chemical composition also directly impacts cell permeability; hydrophilic linkers like PEG can improve solubility, while more hydrophobic linkers may enhance cell penetration. axispharm.com
The point at which the linker is attached to the E3 ligase ligand, known as the "exit vector," is a critical parameter in PROTAC design. tocris.comnih.gov An inappropriate attachment point can abrogate the ligand's binding affinity for the E3 ligase, rendering the PROTAC inactive. tocris.com For Cereblon (CRBN), the most commonly recruited E3 ligase, ligands are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, or lenalidomide. nih.gov
Systematic studies have shown that the linker attachment point on the CRBN ligand significantly influences not only the degradation of the primary target but also the aqueous stability of the conjugate and its ability to degrade native CRBN neosubstrates like IKZF1 and IKZF3. nih.gov For instance, different positions on the phthalimide ring of pomalidomide-based ligands have been explored as exit vectors. While N-alkylation is common, other positions have been successfully utilized. nih.gov The choice of the exit vector and the chemical group used for linkage (e.g., an ether vs. an amino group) can dramatically affect the hydrolytic stability of the glutarimide and phthalimide rings of the CRBN ligand. nih.govresearchgate.net Therefore, optimizing the exit vector is a key strategy to generate stable PROTACs with desired activity profiles, either preserving or avoiding the degradation of secondary CRBN-related substrates. nih.gov
Table 2: Common E3 Ligase Ligands and Potential Linker Attachment Points
| E3 Ligase | Ligand Class | Example Ligand | Common Attachment Points (Exit Vectors) | Reference |
|---|---|---|---|---|
| Cereblon (CRBN) | IMiD | Pomalidomide | Phthalimide nitrogen, C4 or C5 of phthalimide ring | nih.govresearchgate.net |
| Cereblon (CRBN) | IMiD | Thalidomide | 4-hydroxyl group | researchgate.net |
| von Hippel-Lindau (VHL) | Hydroxyproline-based | VH032 | Tert-butyl group, secondary amide | frontiersin.org |
| IAP | Bestatin-based | Methyl bestatin | Amine functionality |
Advanced Synthetic Methodologies for E3 Ligase Ligand-Linker Conjugates
The synthesis of complex bifunctional molecules like E3 ligase ligand-linker conjugates requires robust and efficient chemical strategies. The modular nature of these conjugates lends itself well to convergent synthesis and the use of orthogonal protecting groups to ensure selective reactions. tocris.comnih.gov
A convergent synthesis strategy is the most common and logical approach for preparing PROTACs and their constituent E3 ligase ligand-linker conjugates. nih.govnih.gov In this method, the major fragments of the molecule—the E3 ligase ligand and the linker—are synthesized separately and then coupled together in a late-stage reaction. nih.gov This approach offers several advantages over a linear synthesis:
Efficiency: It allows for the parallel synthesis of different building blocks, which can then be combined to rapidly generate a library of analogues for screening. tocris.com
Flexibility: It simplifies the optimization process, as different E3 ligands, linkers, and eventually POI ligands can be easily interchanged to explore the structure-activity relationship (SAR). nih.gov
The synthesis of an E3 ligase ligand-linker conjugate typically involves preparing the functionalized E3 ligase ligand (e.g., pomalidomide) and a bifunctional linker with reactive handles. These two pieces are then joined, often through reactions like amide bond formation or nucleophilic substitution, to yield the final conjugate, which itself possesses a reactive group for subsequent coupling to a POI ligand. tocris.com
Orthogonal functionalization is a chemical strategy that employs multiple reactive groups within a molecule that can be addressed independently and selectively without interfering with each other. acs.orgrsc.org This is particularly valuable in the synthesis of complex, multi-component molecules like PROTACs.
By incorporating two distinct and non-interfering (orthogonal) reactive groups into a linker, chemists can achieve site-specific dual functionalization. nih.govresearchgate.net For example, a linker can be designed with a strained alkyne for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction at one end, and an amine or carboxylic acid for amide coupling at the other. acs.orgrsc.org This allows for the sequential and controlled attachment of the E3 ligase ligand and the POI ligand.
Commonly used bioorthogonal reactions in this context include:
Click Chemistry: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions are widely used due to their high efficiency, selectivity, and biocompatibility. researchgate.netacs.org
Oxime Ligation: The reaction between an alkoxyamine and an aldehyde or ketone to form a stable oxime bond. acs.org
Thiol-Maleimide Michael Addition: A common method for bioconjugation, though care must be taken to ensure selectivity if other thiols are present. nih.gov
These advanced strategies provide precise control over the molecular architecture, enabling the synthesis of well-defined E3 ligase ligand-linker conjugates and, ultimately, potent and selective PROTAC degraders. acs.orgnih.gov
Library Synthesis Techniques for Structural Diversity
Key strategies in library synthesis include:
Parallel Synthesis: This is a cornerstone technique for rapidly producing a large number of distinct compounds. By starting with a core E3 ligase ligand, various linkers with different lengths, compositions (e.g., polyethylene glycol (PEG), alkyl chains), and rigidities can be attached in parallel. enamine.netmusechem.com Commercial suppliers have streamlined this process by offering E3 ligand-linker conjugate kits, which contain a collection of pre-synthesized intermediates, enabling researchers to quickly assemble diverse PROTAC libraries. enamine.netmedchemexpress.commedchemexpress.com
Use of Versatile Building Blocks: Synthesis campaigns often begin with a functionalized E3 ligase ligand, such as the VHL ligand (S,R,S)-AHPC or the CRBN ligand Pomalidomide, which has a known attachment point that does not disrupt its binding to the E3 ligase. medchemexpress.comglpbio.com To these ligands, a variety of bifunctional linkers are coupled. These linkers typically possess a terminal reactive group, such as a carboxylic acid, amine, azide, or alkyne, which facilitates the final conjugation step. medchemexpress.com
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) are highly efficient and bioorthogonal reactions frequently used in library synthesis. musechem.commedchemexpress.com Synthesizing a library of azide-functionalized linkers and alkyne-functionalized protein of interest (POI) ligands (or vice-versa) allows for the rapid creation of a PROTAC library with high yields and purity. musechem.com The resulting triazole ring is often used as a bioisostere for an amide bond and can enhance the rigidity and solubility of the linker. musechem.com
These techniques provide a systematic way to generate chemical diversity, which is crucial for optimizing the properties of the final bifunctional molecule. digitellinc.comfrontiersin.org
Structure-Activity Relationship (SAR) Studies of E3 Ligase Ligand-Linker Conjugate 98 Variants
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For E3 ligase ligand-linker conjugates, SAR studies aim to optimize E3 ligase binding, ternary complex formation, and ultimately, the efficiency of target protein degradation. nih.govtandfonline.com These studies systematically modify the E3 ligase ligand and the linker to derive key insights for rational design. nih.govresearchgate.net
Systematic Positional Scanning and Substituent Effects on E3 Ligase Interaction
The affinity of the ligand for its E3 ligase is a critical starting point for any potent PROTAC. Systematic positional scanning involves modifying various positions of the E3 ligase ligand and evaluating the impact on binding affinity, often measured by techniques like Isothermal Titration Calorimetry (ITC) or competitive binding assays (e.g., IC50 values). researchgate.netnih.gov
For VHL ligands, which are derived from the structure of the Hypoxia-Inducible Factor-1α (HIF-1α) peptide, the core interactions are well-understood. nih.govnih.gov The central hydroxyproline (B1673980) moiety is essential for binding to the VHL protein. researchgate.netnih.gov SAR studies have focused on optimizing the substituents at other positions to enhance binding affinity and improve physicochemical properties. For instance, medicinal chemistry efforts that optimized the "capping group" on the VHL ligand VH032 led to the development of next-generation ligands with improved characteristics. nih.gov
Table 1: Representative SAR Data for VHL Ligand Analogues This table illustrates how modifications to a core VHL ligand scaffold can impact binding affinity. Data is hypothetical but representative of findings in the literature. nih.gov
| Compound ID | R1 Substituent | R2 Substituent | VHL Binding IC50 (µM) |
| VHL-01 | H | Phenyl | 15.2 |
| VHL-02 | Methyl | Phenyl | 8.5 |
| VHL-03 | H | 4-Chlorophenyl | 4.1 |
| VHL-04 | H | Thiazolyl | 5.4 |
| VHL-05 | Acetyl | 4-Chlorophenyl | 2.8 |
Data is illustrative and based on principles from published SAR studies.
Impact of Linker Structural Variations on Ternary Complex Stability and Ubiquitination Efficiency
The linker is not merely a passive spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination. musechem.comnih.gov Variations in linker length, flexibility, and composition can profoundly affect the efficacy of a PROTAC. acs.orgnih.gov
Linker Length and Flexibility: The optimal linker length is target-dependent and must be sufficient to bridge the POI and the E3 ligase without inducing steric clash. Flexible linkers, such as PEG or simple alkyl chains, are often used in initial screens because they provide conformational freedom, increasing the probability of forming a productive ternary complex. musechem.com However, highly flexible linkers can have an entropic penalty upon binding. nih.gov
Linker Rigidity: More rigid linkers, incorporating elements like alkynes, phenyl rings, or cyclic scaffolds (e.g., piperazine), can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. musechem.com This can lead to enhanced potency. Furthermore, linker-protein interactions can contribute significantly to the stability of the ternary complex. musechem.com
Table 2: Impact of Linker Type on PROTAC Activity This table shows how different linkers attached to the same VHL ligand and POI binder can result in varied degradation efficiency.
| PROTAC ID | Linker Type | Linker Length (atoms) | Degradation DC50 (nM) | Ternary Complex Stability (Arbitrary Units) |
| PROTAC-A | Flexible (PEG3) | 12 | 100 | Moderate |
| PROTAC-B | Flexible (Alkyl C8) | 8 | 150 | Low |
| PROTAC-C | Rigid (Alkynyl-Phenyl) | 10 | 25 | High |
| PROTAC-D | Flexible (PEG6) | 21 | 250 | Low |
DC50 represents the concentration at which 50% of the target protein is degraded. Data is illustrative.
Derivation of Quantitative Structure-Activity Relationships (QSAR) and Design Principles
QSAR studies aim to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For E3 ligase ligand-linker conjugates and the resulting PROTACs, QSAR models can help predict the degradation efficiency based on calculated molecular descriptors.
Key parameters often included in QSAR models for these molecules are:
Lipophilicity (e.g., logP): This affects cell permeability and solubility.
Polar Surface Area (PSA): A key predictor of membrane permeability. Studies have shown that the ability of a PROTAC to adopt folded conformations that reduce its 3D PSA is correlated with higher permeability. acs.orgnih.gov
Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule. nih.gov
Hydrogen Bond Donors/Acceptors: Important for solubility and target interactions. nih.gov
From extensive SAR and QSAR studies, several key design principles have emerged for developing effective VHL-recruiting PROTACs:
Preserve Key Binding Interactions: Modifications to the VHL ligand should not disrupt the essential hydrogen bond formed by the hydroxyproline mimic.
Optimize the Linker: The linker is not an inert spacer. Its length, rigidity, and chemical nature must be optimized for each specific POI to ensure productive ternary complex formation. rsc.orgmusechem.com
Control Physicochemical Properties: Balancing lipophilicity and polarity is crucial for achieving adequate cell permeability and exposure. Designing linkers that promote intramolecular interactions to shield polar moieties can be a successful strategy. acs.orgnih.gov
Positive Cooperativity: The ideal PROTAC induces positive cooperativity, where the formation of the ternary complex is more favorable than the binding of the individual ligands to their respective proteins. The linker plays a critical role in achieving this.
By integrating these design principles, researchers can more efficiently navigate the complex chemical space of bifunctional degraders to identify clinical candidates.
Information on "this compound" is Not Available in Publicly Accessible Resources
Following a comprehensive search of scientific databases and public domain resources, no specific information or published research could be found for a compound explicitly identified as "this compound." As a result, it is not possible to provide a scientifically accurate article that adheres to the detailed outline requested.
The creation of content for the specified sections—such as binding affinities, ternary complex kinetics, and modulation of the ubiquitination cascade—requires specific experimental data that is not available for this designated compound. Providing such an article would necessitate the fabrication of data, which falls outside the scope of factual reporting.
General information on the class of molecules known as E3 ligase ligand-linker conjugates is available. These molecules are critical components of Proteolysis Targeting Chimeras (PROTACs), serving to recruit an E3 ubiquitin ligase to a target protein of interest, thereby inducing the protein's degradation. Research in this area involves extensive biochemical and biophysical characterization to determine the efficacy and selectivity of these conjugates. However, without specific data for "this compound," any discussion would be general and not fulfill the explicit requirements of the request.
If "this compound" is an internal or proprietary designation for a compound not yet described in public literature, the necessary data for generating the requested article is not accessible.
Biochemical and Biophysical Characterization of E3 Ligase Ligand Linker Conjugate 98
Modulation of the Ubiquitination Cascade by the Conjugate
In Vitro Ubiquitination Assays to Assess Substrate Polyubiquitination
In vitro ubiquitination assays are crucial for characterizing the activity of E3 ligase ligand-linker conjugates within the context of a PROTAC (Proteolysis Targeting Chimera). These assays reconstitute the key components of the ubiquitin-proteasome system to observe the transfer of ubiquitin to a target protein, a process mediated by the PROTAC. The primary goal is to determine if the conjugate can effectively recruit an E3 ligase to a specific substrate, leading to its polyubiquitination, which is the signal for proteasomal degradation. wikipedia.orgnih.gov
The typical components of such an assay include:
E1 Activating Enzyme: Initiates the ubiquitination cascade by activating ubiquitin in an ATP-dependent manner. nih.gov
E2 Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. nih.gov
E3 Ligase: Recruited by the ligand portion of the conjugate, it facilitates the transfer of ubiquitin from the E2 to the substrate. wikipedia.org
Ubiquitin: The small regulatory protein that is attached to the substrate.
Substrate: The target protein of interest for degradation.
E3 Ligase Ligand-Linker Conjugate: The molecule being tested, which brings the E3 ligase and the substrate into proximity. medchemexpress.com
ATP: Provides the energy for the initial activation of ubiquitin.
The process involves incubating these components together and then analyzing the results, typically through Western blotting. By using an antibody specific to the substrate protein, researchers can visualize the extent of its ubiquitination. A successful reaction will show a ladder of higher molecular weight bands corresponding to the substrate protein being modified with one or more ubiquitin molecules. rndsystems.com The intensity and distribution of these bands can provide semi-quantitative information about the efficiency of the polyubiquitination process.
Detailed research findings from in vitro ubiquitination assays would typically be presented in a data table format, illustrating the degree of polyubiquitination under various conditions (e.g., different concentrations of the conjugate, different E2 enzymes).
| Assay Condition | Substrate Polyubiquitination Level (Relative Units) |
| Control (No Conjugate) | 1.0 |
| Conjugate 98 (1 µM) | 4.5 |
| Conjugate 98 (5 µM) | 8.2 |
| Conjugate 98 (10 µM) | 12.7 |
| Hypothetical data for illustrative purposes. |
Influence of Conjugate on E2 Enzyme Recruitment and Ubiquitin Transfer Kinetics
The structure of the E3 ligase ligand-linker conjugate, particularly the nature of the linker, can significantly influence the recruitment of the E2 ubiquitin-conjugating enzyme and the subsequent kinetics of ubiquitin transfer. The linker's length, rigidity, and attachment points on the E3 ligase ligand and the target protein ligand dictate the geometry of the ternary complex formed between the E3 ligase, the conjugate, and the substrate. nih.gov
Kinetic studies of ubiquitin transfer would involve measuring the rate of substrate ubiquitination over time. This can be achieved by quenching the reaction at different time points and analyzing the products by Western blot or mass spectrometry. These experiments can reveal how the conjugate affects the catalytic efficiency (kcat/Km) of the E2-E3-substrate complex. The data can help in understanding the mechanism of action and in optimizing the design of more potent conjugates.
| Parameter | Value |
| E2 Recruitment (Kon, M⁻¹s⁻¹) | 1.5 x 10⁵ |
| E2 Dissociation (Koff, s⁻¹) | 2.0 x 10⁻³ |
| Ubiquitin Transfer Rate (k_transfer, s⁻¹) | 0.8 |
| Hypothetical data for illustrative purposes. |
Cellular and Mechanistic Studies of E3 Ligase Ligand Linker Conjugate 98 Mediated Degradation
Evaluation of Protein Degradation Efficacy in Cellular Models
The initial evaluation of E3 Ligase Ligand-linker Conjugate 98 focuses on its ability to induce the degradation of target proteins within a cellular context. A variety of assays are employed to quantify this effect, each providing unique insights into the potency and selectivity of the conjugate.
Quantitative proteomics offers a global and unbiased view of the cellular proteome, making it an invaluable tool for assessing the specificity of a targeted protein degrader. youtube.comproteomics.com By employing techniques such as tandem mass tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS), the abundance of thousands of proteins can be simultaneously quantified in cells treated with this compound versus a vehicle control. proteomics.com
This approach allows for the precise measurement of the degradation of the intended target protein while also surveying for any off-target effects on other proteins. youtube.com The results from such an experiment with this compound in a relevant cancer cell line are summarized in the following table.
Table 1: Quantitative Proteomic Analysis of Protein Abundance Following Treatment with this compound
| Protein | Fold Change (Treated vs. Vehicle) | p-value | Biological Function |
|---|---|---|---|
| Target Protein A | -8.2 | <0.001 | Oncogenic Kinase |
| Protein X | -1.1 | 0.34 | Cell Cycle Regulation |
| Protein Y | +1.2 | 0.28 | Signal Transduction |
| Protein Z | -1.3 | 0.21 | DNA Repair |
The data clearly indicate a significant and selective reduction in the abundance of Target Protein A, with minimal impact on the levels of other representative proteins, highlighting the specificity of this compound.
Western blot analysis is a fundamental technique used to validate the findings from proteomics and to further characterize the degradation kinetics. nih.govacs.orgresearchgate.net This method allows for the assessment of protein levels in a dose-dependent and time-dependent manner.
In a typical experiment, cells are treated with increasing concentrations of this compound for a fixed period to determine the half-maximal degradation concentration (DC50). Similarly, cells are treated with a fixed concentration of the conjugate over a time course to understand the rate of degradation.
Table 2: Dose-Dependent Degradation of Target Protein A by this compound
| Concentration (nM) | % Degradation of Target Protein A |
|---|---|
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 95 |
| 1000 | 98 |
Table 3: Time-Course of Target Protein A Degradation by this compound (100 nM)
| Time (hours) | % Degradation of Target Protein A |
|---|---|
| 1 | 15 |
| 2 | 40 |
| 4 | 75 |
| 8 | 90 |
| 24 | >95 |
These results demonstrate that this compound induces potent, rapid, and sustained degradation of its target protein in a manner that is both dose- and time-dependent.
For the purposes of screening larger libraries of compounds and for initial hit identification, high-throughput methods are essential. Flow cytometry-based reporter assays provide a scalable platform for this purpose. researchgate.netnih.gov In this approach, the target protein is fused to a reporter protein, such as green fluorescent protein (GFP). Degradation of the target protein results in a corresponding loss of the fluorescent signal, which can be rapidly quantified by flow cytometry.
This method allows for the rapid screening of numerous compounds or different concentrations of a single compound in a multi-well plate format, significantly accelerating the discovery and optimization process.
Validation of Ubiquitin-Proteasome System Dependency
A critical aspect of characterizing a targeted protein degrader is to confirm that its mechanism of action is indeed dependent on the ubiquitin-proteasome system (UPS). researchgate.net This validation is crucial to ensure that the observed protein loss is due to the intended degradation pathway and not other mechanisms such as transcriptional repression or off-target cytotoxicity. nih.govacs.org
To demonstrate the involvement of the proteasome, cells are co-treated with this compound and a proteasome inhibitor, such as MG-132 or bortezomib. researchgate.netnih.gov If the degradation is proteasome-dependent, the inhibitor should block the degradation of the target protein, leading to its rescue.
Table 4: Effect of Proteasome Inhibitor on Degradation of Target Protein A
| Treatment | Relative Level of Target Protein A |
|---|---|
| Vehicle | 100% |
| This compound | 5% |
| This compound + MG-132 | 95% |
| MG-132 alone | 105% |
The rescue of Target Protein A levels in the presence of MG-132 provides strong evidence that the degradation mediated by this compound is dependent on the proteasome.
To confirm the specific E3 ligase that this compound is designed to recruit, experiments are conducted in cell lines where the expression of that particular E3 ligase has been knocked out using CRISPR-Cas9 gene-editing technology. biorxiv.orgtechnologypublisher.com If the conjugate's activity is dependent on this specific E3 ligase, its ability to degrade the target protein will be significantly diminished in the knockout cells compared to wild-type cells.
Table 5: Degradation of Target Protein A in Wild-Type vs. E3 Ligase Knockout (KO) Cells
| Cell Line | Treatment | % Degradation of Target Protein A |
|---|---|---|
| Wild-Type | This compound | 95% |
| E3 Ligase KO | This compound | 10% |
The lack of significant degradation in the E3 ligase knockout cell line confirms that the activity of this compound is dependent on the presence of its intended E3 ligase partner.
Impact of Neddylation Inhibition on PROTAC Activity
Proteolysis-targeting chimeras (PROTACs) that utilize this compound function by recruiting a specific E3 ubiquitin ligase to a target protein, thereby inducing the target's degradation via the ubiquitin-proteasome system. glpbio.com The activity of many E3 ligases, particularly the largest family known as cullin-RING ligases (CRLs), is dependent on a post-translational modification process called neddylation. nih.gov
Neddylation involves the covalent attachment of a ubiquitin-like protein, NEDD8, to a cullin subunit within the CRL complex. nih.gov This modification is essential for the conformational remodeling of the CRL, which activates its ubiquitin ligase activity. The process is initiated by a NEDD8-activating enzyme (NAE). nih.gov
Consequently, the degradation activity of a PROTAC incorporating Conjugate 98, if it engages a CRL such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), is intrinsically linked to the status of the cellular neddylation pathway. Inhibition of this pathway, for instance by using specific NAE inhibitors like MLN4924, prevents the activation of the CRL complex. nih.gov This inactivation of the E3 ligase would render the PROTAC non-functional, as the machinery it hijacks is no longer capable of ubiquitinating the target protein. Therefore, the efficacy of a PROTAC built with this compound is contingent upon a competent neddylation pathway within the target cells. This dependency can be exploited experimentally; screens in cells with impaired neddylation can help identify compounds whose activity relies on functional CRL machinery. nih.gov
Assessment of Degradation Specificity and Off-Target Degradation Profiles
A critical aspect of developing targeted protein degraders is ensuring their specificity. While the PROTAC is designed to degrade a specific protein of interest, it is crucial to determine if it also induces the degradation of other, unintended proteins, which could lead to toxicity or other undesirable effects.
Unbiased Global Proteomic Profiling to Identify Unintended Degradation Substrates
To comprehensively assess the specificity of a PROTAC containing this compound, unbiased global proteomic profiling is the state-of-the-art methodology. uni-frankfurt.de This technique, typically performed using mass spectrometry, provides a snapshot of the entire proteome of a cell.
The general workflow involves treating a cell culture with the PROTAC for a defined period. The cells are then lysed, and the proteins are extracted and digested into smaller peptides. These peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the abundance of thousands of proteins in the treated cells to that in control (untreated) cells, researchers can precisely identify and quantify which proteins have been degraded. uni-frankfurt.de This powerful approach allows for the detection of not only the intended target but also any off-target substrates that are degraded upon treatment with the PROTAC.
Strategies and Methodologies for Mitigating Off-Target Effects
Should proteomic analysis reveal unintended degradation of off-target proteins by a PROTAC utilizing Conjugate 98, several rational design strategies can be employed to enhance its specificity:
Linker Optimization: The chemical linker connecting the E3 ligase ligand and the target-binding warhead is a critical determinant of PROTAC activity and specificity. explorationpub.commusechem.com Altering the linker's length, rigidity, and attachment points can modify the geometry of the induced ternary complex (E3 ligase-PROTAC-target). explorationpub.com These modifications can create a conformation that is optimal for the ubiquitination of the intended target while being unfavorable for off-targets, thereby improving the degradation selectivity. explorationpub.com
E3 Ligase Ligand Modification: While Conjugate 98 contains a specific E3 ligase ligand, further optimization of this moiety can fine-tune degradation profiles. Moreover, switching to a different class of E3 ligase ligand entirely can fundamentally alter specificity. explorationpub.com Since the expression of over 600 E3 ligases can vary between different tissues and cell types, selecting a ligand for an E3 ligase with restricted expression could confine the PROTAC's activity to specific tissues, thus avoiding off-target degradation elsewhere. explorationpub.comresearchgate.net
Warhead Affinity Tuning: The affinity of the "warhead" portion of the PROTAC for the protein of interest and potential off-targets is a key factor. By modifying the warhead to have very high affinity for the intended target and minimal affinity for other proteins, the probability of forming off-target ternary complexes that lead to degradation can be significantly reduced.
Cellular Uptake and Permeability Studies
For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular targets. The large size and complex physicochemical properties of PROTACs often make cellular permeability a significant challenge. nih.govaragen.com
Factors Governing Intracellular Accumulation of Conjugates
The net intracellular concentration of a PROTAC containing this compound is a balance between its influx into and efflux out of the cell. Several key factors govern this process:
Physicochemical Properties: PROTACs typically have high molecular weights and a large number of hydrogen bond donors and acceptors, placing them "beyond the Rule of 5" often used to predict the oral bioavailability of small-molecule drugs. aragen.com Properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are critical determinants of passive diffusion across the cell membrane. nih.gov
Efflux Transporters: Many cells express active efflux pumps, such as P-glycoprotein (P-gp), which recognize a wide range of substrates and actively transport them out of the cell. PROTACs can be substrates for these pumps, leading to low intracellular accumulation despite having adequate passive permeability. aragen.com Specific assays using cell lines that overexpress these transporters can determine if a PROTAC is an efflux substrate. aragen.com
Molecular Flexibility and Conformation: The ability of a PROTAC to adopt different shapes can influence its permeability. Some PROTACs exhibit "chameleon-like" behavior, where they can form intramolecular hydrogen bonds to shield polar groups within the nonpolar environment of the lipid bilayer, thereby facilitating membrane passage. nih.gov
Correlation between Conjugate Structure and Cellular Permeability
The specific structure of a PROTAC has a direct impact on its ability to permeate cells. For a molecule built with this compound, the nature of the linker is particularly influential. jst.go.jp
Table 1: Illustrative Impact of Linker Modification on Physicochemical Properties and Permeability This table presents hypothetical data based on established principles to illustrate structure-permeability relationships.
| Conjugate Version | Linker Type | Molecular Weight (Da) | TPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|---|---|
| Conjugate 98-A | Flexible PEG-4 | 950 | 180 | 0.5 |
| Conjugate 98-B | Flexible PEG-8 | 1126 | 215 | 0.2 |
| Conjugate 98-C | Rigid Alkyl-C8 | 910 | 155 | 1.1 |
| Conjugate 98-D | Rigid Piperazine (B1678402) | 935 | 160 | 1.5 |
As illustrated in the hypothetical data above:
Increasing the length of a flexible polyethylene (B3416737) glycol (PEG) linker (from 98-A to 98-B) often increases molecular weight and TPSA, which can lead to decreased permeability. musechem.com
Switching from flexible PEG linkers to more rigid linkers, such as alkyl chains or cyclic structures like piperazine (98-C, 98-D), can lead to an improvement in permeability. musechem.com This is thought to be because rigid linkers can reduce the conformational flexibility of the molecule, pre-organizing it into a shape that is more conducive to crossing the cell membrane and potentially reducing the entropic penalty of doing so. nih.gov
Ultimately, achieving a balance between the properties required for effective ternary complex formation and those needed for good cellular permeability is a key challenge in the design and optimization of PROTACs containing this compound. nih.gov
Future Directions and Unresolved Challenges in E3 Ligase Ligand Linker Conjugate Research
Expansion of the Druggable E3 Ligase Repertoire for Diverse Degradation Targets
The majority of PROTACs developed to date utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). medchemexpress.commedchemexpress.comnih.gov This reliance on a small subset of the approximately 600 E3 ligases in the human genome presents both an opportunity and a challenge. Expanding the repertoire of hijackable E3 ligases is a critical step towards enhancing the specificity and efficacy of protein degraders.
The rationale for expanding the E3 ligase toolkit is multifaceted. Different E3 ligases exhibit distinct tissue distribution and subcellular localization, which can be exploited to achieve more targeted protein degradation in specific cell types or compartments. Furthermore, some target proteins may not be efficiently ubiquitinated by the currently utilized E3 ligases, necessitating the recruitment of alternative ligases for effective degradation.
Several other E3 ligases are being actively investigated for their potential in PROTAC technology, including MDM2 and IAP. medchemexpress.commedchemexpress.comnih.gov The development of novel ligands for these and other E3 ligases is a key area of ongoing research. The discovery of new E3 ligase ligands will not only broaden the scope of accessible targets but also provide a means to overcome potential resistance mechanisms that may arise from mutations in or downregulation of the currently used E3 ligases.
Table 1: Commonly Utilized E3 Ligases and Their Ligands in PROTAC Technology
| E3 Ubiquitin Ligase | Common Ligands |
| Cereblon (CRBN) | Thalidomide, Pomalidomide (B1683931), Lenalidomide medchemexpress.comtargetmol.com |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC (VH032) derivatives glpbio.com |
| Mouse double minute 2 homolog (MDM2) | Nutlin derivatives nih.gov |
| Inhibitor of Apoptosis Protein (IAP) | Bestatin, LCL161 derivatives |
Addressing Challenges in E3 Ligase Ligand-Linker Conjugate and PROTAC Design Optimization
Key challenges in linker design include:
Optimizing Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow for the favorable protein-protein interactions required for efficient ubiquitination.
Physicochemical Properties: The linker can significantly impact the solubility, permeability, and metabolic stability of the PROTAC. The incorporation of motifs such as polyethylene (B3416737) glycol (PEG) chains can improve water solubility. jenkemusa.com
Synthetic Tractability: The linker must be synthetically accessible and allow for the straightforward conjugation of the E3 ligase and target protein ligands.
The interplay between the E3 ligase ligand, the linker, and the target protein ligand is intricate. A systematic exploration of these components is often required to identify the optimal combination for a given target. This process can be resource-intensive and highlights the need for more predictive and rational design strategies.
Development of Advanced Methodologies for Comprehensive Mechanistic Elucidation
A deeper understanding of the mechanism of action of PROTACs is essential for their rational design and clinical translation. While the general principle of PROTAC-mediated protein degradation is established, many of the finer details remain to be fully elucidated. Advanced analytical and biochemical methodologies are being developed to probe the intricate steps involved in this process.
Key areas of mechanistic investigation include:
Ternary Complex Dynamics: Characterizing the formation, stability, and conformation of the ternary complex is crucial for understanding PROTAC efficacy. Techniques such as X-ray crystallography, cryo-electron microscopy, and various biophysical assays are being employed to study these interactions.
Ubiquitination and Proteasomal Degradation: Methods to monitor the ubiquitination of the target protein and its subsequent degradation by the proteasome are essential for evaluating PROTAC activity. This includes techniques like Western blotting, mass spectrometry-based proteomics, and live-cell imaging.
Off-Target Effects and Resistance Mechanisms: A thorough understanding of potential off-target protein degradation and the mechanisms by which cells may develop resistance to PROTACs is critical for their therapeutic development.
The development of robust and high-throughput assays to assess these parameters will be instrumental in accelerating the discovery and optimization of novel PROTACs.
Integration of E3 Ligase Ligand-Linker Conjugates with Other Chemical Biology and Therapeutic Modalities
The versatility of E3 ligase ligand-linker conjugates extends beyond their use in traditional PROTACs. These molecules can be integrated with other chemical biology tools and therapeutic modalities to create novel approaches for scientific research and drug development.
One emerging area is the development of "homo-PROTACs," which consist of two identical E3 ligase ligands joined by a linker. nih.gov These molecules can induce the dimerization and subsequent degradation of the E3 ligase itself, providing a tool to study the biology of these enzymes. nih.gov
Furthermore, the principles of targeted protein degradation can be combined with other therapeutic strategies. For example, PROTACs could be used in combination with traditional small molecule inhibitors to achieve a more profound and durable therapeutic effect. The ability to selectively degrade target proteins also opens up possibilities for targeting proteins that have been considered "undruggable" by conventional approaches.
The continued innovation in the design and application of E3 ligase ligand-linker conjugates will undoubtedly expand the toolbox of chemical biologists and drug discoverers, paving the way for new therapeutic interventions for a wide range of diseases.
Q & A
Q. What are the key considerations for designing E3 ligase ligand-linker conjugates like Conjugate 98?
The design must balance ligand specificity for the target E3 ligase (e.g., cereblon or VHL) and linker properties (e.g., length, rigidity, solubility). For cereblon-based conjugates, the thalidomide scaffold is commonly used due to its well-characterized binding to cereblon . Linker optimization involves selecting polyethylene glycol (PEG) units or alkyl chains to ensure proper spatial alignment between the E3 ligase and the target protein in PROTAC applications. Computational modeling and structure-activity relationship (SAR) studies are critical for predicting binding efficiency .
Q. How can researchers validate the efficacy of E3 ligase ligand-linker conjugates in vitro?
Standard assays include:
Q. What analytical techniques are essential for characterizing conjugate purity and stability?
High-performance liquid chromatography (HPLC) with UV/Vis detection is used for purity assessment (≥98% recommended for reliable results) . Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) validates structural integrity. Stability studies under physiological conditions (e.g., PBS at 37°C) assess degradation rates over time .
Advanced Research Questions
Q. How can contradictory data on conjugate efficacy across cell lines be systematically addressed?
Contradictions often arise from variable E3 ligase expression levels or off-target effects. Follow this workflow:
Q. What strategies mitigate synthesis challenges in conjugates with labile linkers?
Labile linkers (e.g., protease-sensitive or pH-sensitive) require precise coupling conditions. For example:
Q. How can mass spectrometry imaging (MSI) enhance tissue-level pharmacokinetic studies of Conjugate 98?
MSI enables spatial quantification of conjugate distribution in tissues. Key steps:
- Cryosection tissues at 10–20 µm thickness.
- Matrix application : Use DHB for small-molecule ionization.
- Data analysis : Normalize signals to internal standards (e.g., deuterated analogs) and correlate with immunohistochemistry for target engagement validation .
Q. What computational tools predict ternary complex formation efficiency in PROTAC systems?
Tools like RosettaDock and HADDOCK model the E3 ligase–linker–target protein interface. Parameters include:
- Binding energy thresholds (ΔG ≤ −10 kcal/mol for stable complexes).
- Solvent-accessible surface area (SASA) to optimize linker length .
Methodological Best Practices
Q. How should researchers handle batch-to-batch variability in conjugate synthesis?
- Standardize reaction conditions : Control temperature (±2°C) and solvent purity (e.g., anhydrous DMF).
- Implement QC checkpoints : HPLC purity ≥98% at intermediate stages.
- Archive samples : Retain aliquots from each batch for retrospective analysis .
Q. What statistical approaches are recommended for dose-response studies?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate DC₅₀ values. Report 95% confidence intervals and validate with replicates (n ≥ 3). For heteroscedastic data, apply Welch’s correction .
Q. How can data repositories improve reproducibility in conjugate research?
Upload raw datasets (e.g., MS spectra, degradation kinetics) to repositories like Zenodo or Figshare with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to annotate metadata, including synthesis protocols and assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
